molecular formula C10H14ClNOS B6277568 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride CAS No. 2763759-38-0

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride

Cat. No.: B6277568
CAS No.: 2763759-38-0
M. Wt: 231.7
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Description

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride is a heterocyclic compound with a molecular weight of 195.29 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with a phenyl-substituted reagent under controlled conditions. One common method includes the oxidation of 3-phenylthiomorpholine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.

    Reduction: Reduction reactions can convert the compound back to its thiomorpholine form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Substituted Thiomorpholines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride can be compared with other similar compounds, such as:

    3-phenylthiomorpholine: Lacks the oxidized sulfur atom present in 3-phenyl-1lambda4-thiomorpholin-1-one.

    3-phenyl-1lambda4-thiomorpholine-1-oxide: Similar structure but differs in the oxidation state of the sulfur atom.

    Phenyl-substituted morpholines: Compounds with a similar phenyl group but different heterocyclic rings.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

CAS No.

2763759-38-0

Molecular Formula

C10H14ClNOS

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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